molecular formula C6H9N3OS B13291087 3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole

3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole

Cat. No.: B13291087
M. Wt: 171.22 g/mol
InChI Key: LFWBNRHPPGOVSW-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole is a synthetically produced chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,2,5-thiadiazole heterocycle linked via a methyleneoxy bridge to an azetidine ring. The 1,2,5-thiadiazole scaffold is known for its high thermal stability and rich electrochemical properties, making it a valuable building block in material science and for the development of functional molecular materials . In pharmaceutical research, both the azetidine and thiadiazole heterocycles are privileged structures found in compounds with a broad spectrum of biological activities. Thiadiazole derivatives, in particular, have been extensively investigated for their antiparasitic , anticancer , and anticonvulsant potential . The azetidine ring, a four-membered nitrogen-containing cycle, is often utilized as a conformational restraint or to improve pharmacokinetic profiles. This combination of rings makes 3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole a versatile intermediate for constructing novel molecules. Its primary research value lies in its use as a key synthetic precursor for the exploration of new therapeutic agents and advanced organic materials. Researchers can functionalize the azetidine nitrogen or modify the thiadiazole ring to create diverse compound libraries for biological screening or material properties testing. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not classified as a drug, cosmetic, or household product. It is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-1,2,5-thiadiazole

InChI

InChI=1S/C6H9N3OS/c1-5(9-11-8-1)4-10-6-2-7-3-6/h1,6-7H,2-4H2

InChI Key

LFWBNRHPPGOVSW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=NSN=C2

Origin of Product

United States

Preparation Methods

Formation from Thiosemicarbazides

Methodology:

  • Starting materials: Aromatic or aliphatic carboxylic acids or their derivatives, reacted with thiosemicarbazide.
  • Reaction conditions: Cyclodehydration in the presence of phosphorus oxychloride or sulfur monochloride, facilitating ring closure to form the 1,2,5-thiadiazole core.

Reaction scheme:

Carboxylic acid + Thiosemicarbazide → Cyclization with PCl₅ or SOCl₂ → Thiadiazole derivative

Key points:

  • The cyclization often proceeds via formation of acylthiosemicarbazide intermediates.
  • The reaction yields various substituted thiadiazoles, which can be further functionalized.

Functionalization with Azetidine

Preparation of the Oxy-methyl Linker

The azetidine moiety is introduced via an oxy-methyl linkage, typically through nucleophilic substitution:

Azetidine derivative with hydroxymethyl group + activated thiadiazole intermediate → Ether linkage formation

Reaction conditions:

  • Use of chloromethyl or bromomethyl derivatives of azetidine.
  • Base-mediated nucleophilic substitution (e.g., potassium carbonate in acetone or DMF).

Coupling Strategies

  • SN2 reactions are employed to attach the azetidine group to the thiadiazole core.
  • Activation of the thiadiazole intermediate with suitable leaving groups (e.g., chloromethyl) facilitates substitution.

Representative reaction:

Thiadiazole-CH₂Cl + Azetidin-3-yloxy (with free hydroxyl) → Ether linkage
  • The reaction proceeds under reflux with an appropriate base, such as potassium carbonate, to yield the target compound.

Specific Synthesis Protocols and Data

Step Reagents Conditions Yield Notes
1. Thiadiazole core formation Thiosemicarbazide + acid chloride Reflux, PCl₅ or SOCl₂ 50-90% Cyclization to heterocycle
2. Activation of thiadiazole Chloromethylation Formaldehyde or chloromethyl reagents Variable Introduces reactive site for coupling
3. Azetidine linkage Azetidine-3-methanol + base Reflux in DMF Variable Ether formation

Research Findings and Challenges

  • Reaction efficiency depends on the purity of starting materials and reaction conditions, especially temperature and solvent choice.
  • Yield optimization involves controlling the molar ratios of reagents, reaction time, and purification techniques such as recrystallization or chromatography.
  • Potential side reactions include over-alkylation or polymerization, which can be minimized with precise stoichiometry and inert atmospheres.

Summary of Literature Data

Source Methodology Key Reagents Notable Features
Cyclodehydration of aromatic acids with thiosemicarbazide Phosphorus oxychloride High yield, versatile for substitutions
Reaction of cyanoformamide with sulfur monochloride Sulfur monochloride, DMF Efficient for core synthesis
Ether formation with chloromethyl derivatives Chloromethyl azetidine Mild conditions, good yields

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole ring.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. The azetidine ring and thiadiazole ring may play a crucial role in its binding to target proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the 1,2,5-thiadiazole ring significantly impacts molecular properties. Key analogs and their characteristics are summarized below:

Compound Name Substituent(s) Molecular Weight Key Properties Source
3-[(Azetidin-3-yloxy)methyl]-1,2,5-TDZ (Azetidin-3-yloxy)methyl ~215 g/mol* Moderate polarity, strained azetidine ring -
3b () Benzoyl, 3-bromophenyl 346 g/mol High lipophilicity, halogen-induced reactivity
PD1 () 4-amino-TDZ, tert-butylaminium - Enhanced solubility (ionized amino group)
3-Morpholino-4-(tert-butylamino)-TDZ Morpholino, tert-butylamino-propoxy ~340 g/mol Bulky substituents, prolonged β-blocker action
3-Chloro-4-(pyridin-3-yl)-TDZ () Chloro, pyridyl ~213 g/mol Electron-withdrawing Cl, π-π stacking capability

*Estimated based on structural similarity.

  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) increase the thiadiazole’s electrophilicity, enhancing reactivity in cross-coupling reactions. In contrast, the azetidine group provides moderate electron donation due to its lone pair on nitrogen, balancing aromatic stabilization and reactivity .
  • Solubility: The azetidine substituent improves aqueous solubility compared to hydrophobic groups like hexyloxy () but is less polar than morpholino or ionized amino groups ().

Pharmacological Activity

  • β-Adrenergic Blockers: Analogs like 4-[3-(substituted amino)-2-acyloxypropoxy]-1,2,5-TDZ () show potent β-blocking activity due to amino-alcohol side chains.
  • Histamine H-2 Antagonism : Compounds with diamine side chains (e.g., ) exhibit H-2 receptor inhibition. The absence of a sulfone group (cf. 1,1-dioxides in ) in the target compound suggests lower radical anion stability but reduced off-target interactions .

Research Implications

  • Drug Design : The azetidine group offers a balance between metabolic stability and synthetic feasibility, making it a promising scaffold for CNS-targeted agents.
  • Material Science : Unlike bis(thiadiazolo)pyrazines (), the target compound lacks extended π-conjugation, limiting use in conductive materials but favoring discrete molecular applications .

Biological Activity

The compound 3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole is a member of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiadiazole derivatives are known for their potential as pharmacologically active agents, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure

3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole features a thiadiazole ring with an azetidine substituent. The presence of both the thiadiazole and azetidine moieties contributes to its biological profile.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For example, compounds similar to 3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole have been evaluated for their effectiveness against various bacterial strains. Studies indicate that thiadiazoles exhibit potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 5 to 100 μg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231). Specifically, related thiadiazoles exhibited IC50 values of 49.6 µM and 53.4 µM against these cells respectively . The mechanism of action is believed to involve interference with DNA synthesis and apoptosis induction through activation of caspases .

Anti-inflammatory Activity

Thiadiazoles have also been reported to possess anti-inflammatory properties. Compounds with the thiadiazole nucleus have been shown to reduce inflammation markers in various animal models. The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Anticonvulsant Activity

Some thiadiazole derivatives have been evaluated for their anticonvulsant effects. The mechanism typically involves modulation of neurotransmitter systems or ion channels in the central nervous system. For example, certain derivatives demonstrated significant anticonvulsant activity in animal models, indicating potential therapeutic applications for seizure disorders .

Summary of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialMIC: 5-100 μg/ml
AnticancerIC50: 49.6 µM (MCF-7), 53.4 µM (MDA-MB-231)
Anti-inflammatoryReduction in inflammation markers
AnticonvulsantSignificant activity in animal models

Case Studies

  • Antimicrobial Evaluation : A study synthesized various thiadiazole derivatives and tested their antimicrobial efficacy using the cup-plate method. Results indicated that several compounds exhibited strong antibacterial activity comparable to standard antibiotics .
  • Anticancer Mechanism : In vitro studies showed that certain thiadiazole derivatives induced apoptosis in cancer cells through caspase activation pathways. This suggests a potential multitarget mechanism for anticancer action .
  • Anti-inflammatory Effects : Animal model studies demonstrated that specific thiadiazoles significantly decreased edema and inflammatory markers when administered post-injury, indicating their therapeutic potential in treating inflammatory conditions .

Q & A

Q. How can the synthesis of 3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole be optimized for higher yields?

To optimize synthesis, focus on reaction conditions and catalytic systems. For example, nitro-group reductions (common in thiadiazole intermediates) can employ Fe-AcOH mixtures in methanol under reflux, achieving >60% yields (as demonstrated in analogous thiadiazole syntheses) . For cross-coupling reactions (e.g., introducing azetidine moieties), use CuBr/Cs₂CO₃ catalytic systems in DMSO at 120°C, which enhance regioselectivity and reduce side products . Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time.

Q. What spectroscopic methods are recommended for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) can confirm substituent positions and azetidine ring integration. For example, methylene protons adjacent to the thiadiazole ring typically appear as doublets near δ 4.5–5.0 ppm .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight and functional groups .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., stereochemistry) by growing single crystals in ethyl acetate/hexane mixtures .

Q. How can purity be assessed post-synthesis?

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is achievable via silica gel column chromatography (ethyl acetate/hexane, 3:7 v/v) . For trace metal residues (e.g., Cu from catalysis), inductively coupled plasma mass spectrometry (ICP-MS) is recommended.

Advanced Research Questions

Q. What strategies mitigate competing side reactions during azetidine functionalization?

Azetidine’s strained ring is prone to ring-opening under acidic/basic conditions. Strategies include:

  • Protecting Groups : Temporarily protect the azetidine nitrogen with Boc (tert-butoxycarbonyl) before coupling to the thiadiazole core .
  • Mild Reaction Conditions : Use room-temperature Sonogashira coupling (PdCl₂(PPh₃)₂, CuI) instead of high-temperature SN2 reactions to preserve ring integrity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce nucleophilic attack on the azetidine ring .

Q. How does the electronic nature of substituents influence biological activity in thiadiazole derivatives?

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents on the thiadiazole ring enhance electrophilicity, improving interactions with biological targets (e.g., enzyme active sites) .
  • Azetidine’s Role : The azetidine’s basic nitrogen can act as a hydrogen-bond acceptor, critical for receptor binding. Derivatives with methyl groups on azetidine show improved metabolic stability in pharmacokinetic studies .
  • Quantitative Structure-Activity Relationship (QSAR) : Perform DFT calculations to correlate substituent Hammett constants (σ) with IC₅₀ values in bioassays .

Q. How to resolve contradictions in reported synthetic routes for analogous thiadiazoles?

Discrepancies often arise from solvent polarity or catalyst loading. For example:

  • Reduction Methods : Fe-AcOH in methanol reduces nitro groups efficiently, while Pd/C under H₂ may over-reduce thiadiazole rings . Validate competing protocols by comparing yields and byproduct profiles via GC-MS.
  • Cross-Coupling Efficiency : Lower yields in Suzuki-Miyaura reactions (e.g., 40% vs. 64%) may result from improper degassing; optimize by sparging with N₂ for 30 minutes pre-reaction .

Q. What in vitro assays are suitable for evaluating this compound’s therapeutic potential?

  • Anticancer Activity : Test against MCF-7 (breast), A549 (lung), and DU-145 (prostate) cancer cell lines using MTT assays. Compare IC₅₀ values with etoposide (positive control) .
  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) for Alzheimer’s applications via Ellman’s method, using donepezil as a reference .
  • Cytotoxicity : Use HEK-293 normal cells to assess selectivity indices (SI = IC₅₀ normal / IC₅₀ cancer).

Methodological Tables

Q. Table 1. Comparative Synthetic Routes for Thiadiazole Derivatives

StepProtocol A (Fe-AcOH) Protocol B (CuBr/Cs₂CO₃)
Yield59%64%
Reaction Time24 h24 h
Key ByproductAzetidine ring-openingUnreacted nitrile
PurificationColumn chromatographyRecrystallization (EtOAc)

Q. Table 2. Biological Activity of Selected Thiadiazole Analogues

CompoundIC₅₀ (μM, MCF-7)AChE Inhibition (% at 10 μM)LogP
3-[(Azetidinyl)methyl]8.2721.9
3-Chloro derivative 12.5582.3
Xanomeline N/A89 (muscarinic agonist)3.1

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